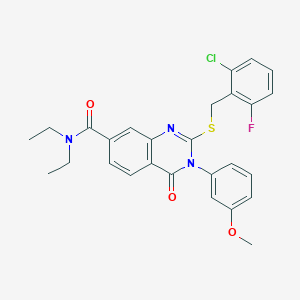![molecular formula C15H15N3S2 B2504152 4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol CAS No. 777879-42-2](/img/structure/B2504152.png)
4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of 4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol
The compound this compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse pharmacological activities and applications in various fields such as medicine, pharmacy, and agriculture . The presence of a thiophene moiety and a triazole ring in the compound suggests potential biological activity and makes it a candidate for further pharmacological studies.
Synthesis Analysis
The synthesis of triazole derivatives typically involves multi-step reactions, starting from readily accessible precursors. For instance, the synthesis of similar compounds has been reported using intramolecular cyclization of carbonyl thiosemicarbazides under microwave irradiation or classical conditions, followed by regioselective S-alkylation . The synthesis process is often optimized to achieve good yields and to ensure the purity of the final product.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using a combination of spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray diffraction techniques . These methods provide detailed information about the molecular geometry, electronic structure, and the presence of tautomeric forms, such as thiol-thione tautomerism, which is a common feature in triazole-thiol derivatives .
Chemical Reactions Analysis
Triazole-thiol derivatives can undergo various chemical transformations, including alkylation, condensation, and tautomerism. The thiol group in the molecule can participate in tautomerism, shifting between thiol and thione forms, which can be influenced by intramolecular hydrogen bonding and the electronic environment of the molecule . These transformations can lead to a wide range of derivatives with different physicochemical and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are characterized using techniques such as elemental analysis, IR, NMR, and mass spectrometry. These compounds often exhibit good thermal stability and may show a range of biological activities, including antitumor and antioxidant properties . The physicochemical properties are crucial for predicting the pharmacological potential of these compounds and for designing new derivatives with enhanced activity .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol has been synthesized and studied for antimicrobial activities. Various derivatives of this compound have shown good to moderate antimicrobial activity, demonstrating its potential in developing new antimicrobial agents (Bayrak et al., 2009).
Corrosion Inhibition
This compound has also been evaluated for its application as a corrosion inhibitor. In studies, derivatives of this compound have shown effectiveness in inhibiting mild steel corrosion in acidic environments. These findings suggest potential applications in industrial settings where corrosion resistance is critical (Yadav et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-3-[5-methyl-4-(4-methylphenyl)thiophen-3-yl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-9-4-6-11(7-5-9)13-10(2)20-8-12(13)14-16-17-15(19)18(14)3/h4-8H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTPEUNOBTWIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2C3=NNC(=S)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2504077.png)

![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2504079.png)



![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2504086.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2504089.png)

![N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504091.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)